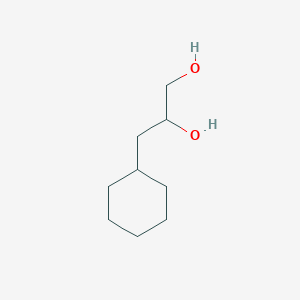

3-Cyclohexylpropane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclohexylpropane-1,2-diol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its unique structure, which includes a cyclohexyl group attached to a propane-1,2-diol backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpropane-1,2-diol typically involves the reaction of cyclohexylmagnesium bromide with glycidol. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclohexylpropanoic acid or cyclohexylacetone.

Reduction: Cyclohexylpropane.

Substitution: Cyclohexylpropyl chloride or cyclohexylpropylamine.

Scientific Research Applications

Scientific Research Applications

3-Cyclohexylpropane-1,2-diol has been explored for its diverse applications in several scientific domains:

Organic Chemistry

The compound serves as an intermediate in the synthesis of complex organic molecules. Its hydroxyl groups enable it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of ketones, carboxylic acids, and other functionalized derivatives.

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies investigate its effects on cellular processes and enzyme interactions, which may provide insights into its role in biological systems.

Medicinal Chemistry

The compound is being studied for its therapeutic properties , particularly in the context of anti-inflammatory and analgesic effects. Its structural characteristics may allow it to interact with specific molecular targets relevant to disease processes.

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and resins. Its properties make it suitable for formulating materials that require specific performance characteristics.

Case Study 1: Synthesis of Derivatives

Research conducted on the synthesis of derivatives from this compound demonstrated its utility as a precursor for creating compounds with enhanced biological activity. For instance, derivatives were evaluated for their inhibitory effects on various cancer cell lines, showcasing the compound's potential in anticancer drug development .

Case Study 2: Interaction with Enzymes

A study examined how this compound interacts with specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, indicating its potential as a therapeutic agent targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and facilitating chemical reactions. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

1,2-Propanediol: A simpler diol with similar hydroxyl functionality but lacking the cyclohexyl group.

Cyclohexanol: Contains a cyclohexyl group but only one hydroxyl group.

Cyclohexylmethanol: Similar structure but with the hydroxyl group attached to a different carbon atom.

Uniqueness

3-Cyclohexylpropane-1,2-diol is unique due to its combination of a cyclohexyl group and a propane-1,2-diol backbone. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various applications .

Biological Activity

3-Cyclohexylpropane-1,2-diol, also known as 1-cyclohexylpropane-1,2-diol, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is classified as a polyol due to the presence of two hydroxyl groups. Its molecular formula is C9H18O2 with a molecular weight of approximately 158.24 g/mol. The compound exists in a colorless to pale yellow liquid form and is soluble in water.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases.

- Mechanism : The compound's hydroxyl groups are believed to contribute to its ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress.

2. Cytotoxic Effects

Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines.

- Cell Lines Tested : The compound has been tested against human leukemia (HL-60), cervical carcinoma (HeLa), and breast cancer (MDA-MB-435) cells.

- Findings : In vitro studies demonstrated that the compound inhibited cell proliferation and induced apoptosis in these cell lines through mechanisms involving caspase activation and mitochondrial pathways.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 25 | Caspase activation |

| HeLa | 30 | Mitochondrial pathway activation |

| MDA-MB-435 | 20 | Apoptosis induction |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer potential of this compound on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 25 µM for HL-60 cells. The study concluded that the compound's ability to induce apoptosis could be attributed to its effects on mitochondrial integrity and caspase activation pathways.

Case Study 2: Antioxidant Activity

In another study published in the Journal of Natural Products, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound showed a significant reduction in DPPH radical scavenging activity with an IC50 value of 15 µM, indicating strong antioxidant properties that may protect against oxidative stress-related diseases.

Enzyme Interaction

This compound interacts with several enzymes involved in metabolic pathways:

- Lactaldehyde Reductase : This enzyme catalyzes the conversion of (R)-propane-1,2-diol into lactaldehyde using NAD+ as a cofactor. This reaction is crucial for microbial metabolism under anaerobic conditions.

| Enzyme Name | Function | Gene Name |

|---|---|---|

| Lactaldehyde Reductase | NAD-dependent oxidation | fucO |

Properties

CAS No. |

65644-36-2 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-cyclohexylpropane-1,2-diol |

InChI |

InChI=1S/C9H18O2/c10-7-9(11)6-8-4-2-1-3-5-8/h8-11H,1-7H2 |

InChI Key |

VBYGXJRZJBIYBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.